molecular formula C22H23Cl2N3OS B3250893 Elzasonan CAS No. 205683-28-9

Elzasonan

Cat. No.: B3250893
CAS No.: 205683-28-9
M. Wt: 448.4 g/mol
InChI Key: LHYMPSWMHXUWSK-UHFFFAOYSA-N
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Description

Elzasonan is a selective antagonist of the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. It was initially developed by Pfizer for the treatment of major depressive disorder and obsessive-compulsive disorder. its development was discontinued, possibly due to poor efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elzasonan involves the formation of a thiomorpholinone ring system. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of high-pressure reactors for cyclization and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Elzasonan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of dechlorinated derivatives .

Scientific Research Applications

Mechanism of Action

Elzasonan exerts its effects by selectively blocking the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. By preferentially blocking these autoreceptors, this compound enhances serotonergic innervations originating from the raphe nucleus. This improves signaling to limbic regions like the hippocampus and prefrontal cortex, ultimately resulting in antidepressant effects .

Comparison with Similar Compounds

    GR-127,935: Another selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor antagonist.

    SB-649,915: A selective 5-hydroxytryptamine 1B receptor antagonist.

Comparison: Elzasonan is unique in its dual antagonistic activity at both the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, whereas GR-127,935 and SB-649,915 are more selective for individual receptor subtypes. This dual activity may contribute to its distinct pharmacological profile and potential therapeutic effects .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYMPSWMHXUWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861539
Record name 4-(3,4-Dichlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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